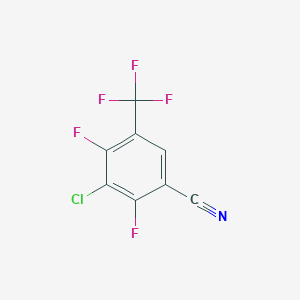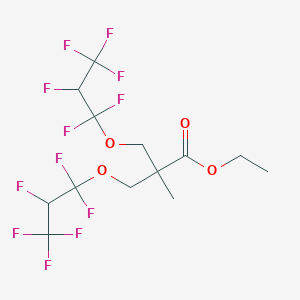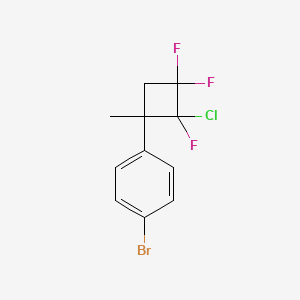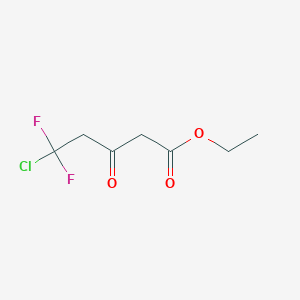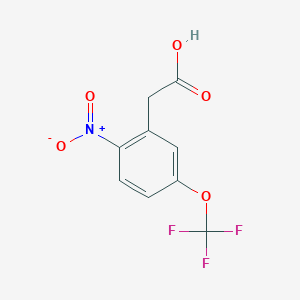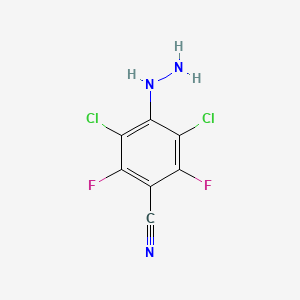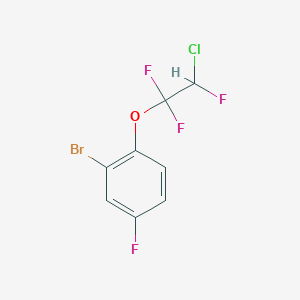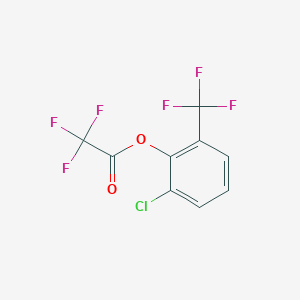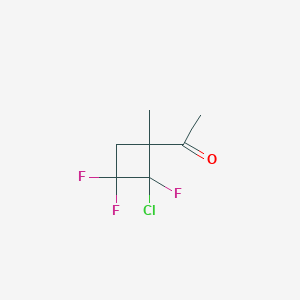
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone (also known as 1-Chloro-2,3,3-trifluoro-1-methylcyclobutyl ethanone or CTFMCE) is a synthetic compound with a variety of uses in science and industry. This compound has been used in a variety of applications, including organic synthesis, pharmaceuticals, and nanomaterials. CTFMCE has a wide range of properties, including low toxicity, low volatility, and high thermal stability. These properties make it an attractive choice for a variety of applications.
科学的研究の応用
CTFMCE has been used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and nanomaterials. In organic synthesis, CTFMCE has been used to synthesize a variety of compounds, including cyclic ethers, amines, and heterocycles. In pharmaceuticals, CTFMCE has been used as a starting material for the synthesis of a variety of drugs, including anti-inflammatory agents and anti-cancer agents. In nanomaterials, CTFMCE has been used to synthesize a variety of nanomaterials, including carbon nanotubes and graphene.
作用機序
The mechanism of action of CTFMCE is not well understood. However, it is believed that CTFMCE acts as a catalyst for a variety of reactions, including the transesterification of 1-chloro-2,3,3-trifluoro-1-methylcyclobutanol with ethanone. CTFMCE is also believed to be involved in the formation of cyclic ethers, amines, and heterocycles, as well as the synthesis of nanomaterials.
Biochemical and Physiological Effects
The biochemical and physiological effects of CTFMCE have not been extensively studied. However, it is believed that CTFMCE may have a variety of effects on the body. CTFMCE may act as an inhibitor of enzymes and other proteins, as well as a modulator of cellular processes. Additionally, CTFMCE may have an effect on the metabolism of drugs, as well as on the absorption and distribution of drugs in the body.
実験室実験の利点と制限
CTFMCE has a number of advantages and limitations for use in lab experiments. One of the main advantages of CTFMCE is its low toxicity, which makes it a safe and effective reagent for use in a variety of experiments. Additionally, CTFMCE has a low volatility, which makes it easy to handle and store. CTFMCE also has a high thermal stability, which makes it suitable for use in a variety of synthetic reactions. One of the main limitations of CTFMCE is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
将来の方向性
There are a number of potential future directions for the use of CTFMCE. One potential area of research is the development of new synthetic methods for the synthesis of CTFMCE. Additionally, further research into the biochemical and physiological effects of CTFMCE could lead to the development of new drugs and therapies. Finally, further research into the use of CTFMCE in nanomaterials could lead to the development of new materials with improved properties.
合成法
CTFMCE can be synthesized in a variety of ways, including through the reaction of 1-chloro-2,3,3-trifluoro-1-methylcyclobutanol with ethanone. The reaction is catalyzed by a base, such as sodium hydroxide, and is performed in an aqueous solution. The reaction proceeds via a base-catalyzed transesterification, resulting in the formation of CTFMCE.
特性
IUPAC Name |
1-(2-chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3O/c1-4(12)5(2)3-6(9,10)7(5,8)11/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWIKHKDHZCUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C1(F)Cl)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



